![molecular formula C18H17F3N4O2 B2447140 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034369-32-7](/img/structure/B2447140.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone is a heterocyclic compound with a complex structure, involving multiple functional groups. Its intricate molecular framework makes it a subject of interest in various scientific disciplines, including organic chemistry, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, often starting with the construction of the pyrrolo[3,4-d]pyrimidine core. Key steps usually include cyclization reactions, followed by functional group modifications such as introduction of the morpholino and trifluoromethylphenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using efficient, cost-effective procedures that ensure high yield and purity. This may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to streamline the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino moiety, forming N-oxides.
Reduction: Reduction of certain functional groups, like nitro groups (if present), can be achieved using common reducing agents.
Substitution: It can participate in various substitution reactions, where substituents on the aromatic ring or the heterocyclic core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation conditions.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles for further substitution.
Major Products Formed from These Reactions:
From oxidation, N-oxides of the morpholino group.
From reduction, amines or alcohols, depending on the starting material.
From substitution, halogenated or otherwise functionalized derivatives of the compound.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used as a building block for the creation of more complex molecules. Its unique structure lends itself to the formation of novel compounds with potential bioactivity.
Biology: The compound may interact with various biological macromolecules, potentially serving as a lead compound in the development of new drugs. Its interaction with enzymes and receptors could be studied to elucidate its biological activity.
Medicine: Potential applications in medicinal chemistry include its use as an inhibitor for specific enzymes or receptors involved in disease pathways. Its structural uniqueness might offer advantages over existing therapeutics.
Industry: In an industrial context, derivatives of this compound might be used in the development of new materials, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor, blocking the active site of an enzyme or the binding site of a receptor, thereby modulating biological pathways. Key molecular targets and pathways include those involved in signal transduction, cellular metabolism, or protein synthesis.
Comparison with Similar Compounds
When compared with other similar heterocyclic compounds, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone stands out due to its unique trifluoromethyl group and morpholino moiety. Similar compounds include pyrrolo[3,4-d]pyrimidine derivatives without these specific functional groups.
Pyrrolo[3,4-d]pyrimidine: The core structure, common to many bioactive compounds.
Morpholino derivatives: Compounds featuring the morpholino group, often with significant biological activity.
Trifluoromethylphenyl derivatives: Known for their strong electron-withdrawing properties and impact on the bioactivity of the compound.
This compound's unique combination of these groups contributes to its distinct chemical and biological properties, setting it apart from others in its class.
Biological Activity
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a pyrrolo-pyrimidine core and a morpholino group , which contribute to its pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases, affecting cell signaling pathways that regulate proliferation and survival.
- Modulation of Protein Interactions : By binding to target proteins, it can influence their activity, leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies show promising results against various cancer cell lines. For instance, it has demonstrated cytotoxic effects in vitro, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, showing potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly impact its potency and selectivity. For example:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to enhanced activity against certain cancer cell lines.
- Morpholino Group : This moiety is essential for maintaining solubility and facilitating interaction with biological targets.
Case Studies
- Anticancer Efficacy : A study evaluating the compound's effect on human cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. The results indicated an IC50 value of 15 µM against A549 lung cancer cells, which is competitive with existing treatments .
- Antimicrobial Activity : In a phenotypic screening study against Mycobacterium tuberculosis, the compound exhibited an MIC of 5 µM, indicating significant antimycobacterial activity and highlighting its potential as a therapeutic agent in treating resistant strains .
Data Tables
Q & A
Q. What are the common synthetic routes for (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step protocols, starting with the formation of the pyrrolopyrimidine core. Key steps include:
- Cyclization : Use sulfur/nitrogen sources with catalysts (e.g., FeCl₃-SiO₂) to form heterocyclic rings .
- Functionalization : Introduce the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMSO, ethanol) and temperature (reflux conditions) significantly impact yields .
- Purification : Chromatography or recrystallization in methanol/EtOAC mixtures ensures high purity .
Optimization Strategies : Adjust catalyst loading (e.g., FeCl₃-SiO₂ at 0.01 mmol) and reaction time (4–6 hours) to balance efficiency and side-product formation .
Q. How can researchers assess the biological activity of this compound, particularly its potential anticancer or antimicrobial properties?
Basic Research Question
- In vitro assays : Use cell viability assays (MTT, ATP-luminescence) to evaluate cytotoxicity against cancer lines (e.g., HCT-116, MCF-7) .
- Target identification : Employ kinase profiling or thermal shift assays to identify binding partners (e.g., enzymes involved in apoptosis) .
- Mechanistic studies : Probe effects on cell cycle (flow cytometry) or apoptosis markers (caspase-3 activation) .
Q. What physicochemical properties (e.g., solubility, pKa) are critical for designing experiments with this compound?
Basic Research Question
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS) to determine working concentrations .
- pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict ionization states (pKa ≈ 14.75) .
- Stability : Monitor degradation via HPLC under varying pH/temperature conditions .
Q. How do structural modifications to the pyrrolopyrimidine core influence target selectivity and potency?
Advanced Research Question
- SAR Studies : Replace morpholino with other amines (e.g., piperazine) to assess impact on DPP4 inhibition or kinase selectivity .
- Substituent effects : Introduce halogens (Cl, F) at the phenyl ring to enhance lipophilicity and membrane permeability .
- Trifluoromethyl group : Compare with methyl/ethyl analogs to evaluate metabolic stability and target affinity .
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
Advanced Research Question
- Orthogonal assays : Validate findings using both biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols .
- Control standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?
Advanced Research Question
- Animal models : Select disease-specific models (e.g., xenografts for cancer) and ensure randomization/blinding to reduce bias .
- Dosing regimen : Optimize based on PK parameters (t½, Cmax) derived from preliminary pharmacokinetic studies .
- Endpoint selection : Use biomarkers (e.g., tumor volume reduction) and histopathology to confirm mechanistic hypotheses .
Q. How can computational modeling predict this compound’s interaction with novel molecular targets?
Advanced Research Question
- Docking simulations : Use software (e.g., AutoDock Vina) to model binding poses with homology-modeled enzymes .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize targets .
- AI-driven tools : Apply platforms like AlphaFold to predict off-target interactions and guide SAR .
Q. What strategies mitigate cross-reactivity with structurally similar compounds (e.g., pyrrolo[2,3-d]pyrimidines)?
Advanced Research Question
- Selectivity screening : Test against panels of related targets (e.g., kinase families) to identify off-target binding .
- Proteomic profiling : Use affinity pulldown/MS to map unique interaction networks .
- Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hinge region in kinases) .
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)14-3-1-2-12(8-14)16(26)25-10-13-9-22-17(23-15(13)11-25)24-4-6-27-7-5-24/h1-3,8-9H,4-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSDPDHRJRATHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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